5-Methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-Methyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 886502-61-0 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 5-methyl-2-(trifluoromethyl)benzonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)benzonitrile is 1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 . The InChI key is WLMSAHJSXOSVNE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzonitrile is a liquid at room temperature . The storage temperature is ambient .Scientific Research Applications
1. Synthesis and Application in Organic Chemistry
5-Methyl-2-(trifluoromethyl)benzonitrile has been used in various organic synthesis processes. For example, it has been involved in photoinduced reactions of 3‐Phenyl‐2H‐azirines, leading to the production of 5-alkoxy-3-oxazolines. This process is significant due to its regiospecific addition, which is critical in organic synthesis (Gilgen et al., 1975). Additionally, it has been utilized in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, showcasing its potential in selective and efficient synthesis processes (Dunn et al., 2018).
2. Applications in Medicinal Chemistry
5-Methyl-2-(trifluoromethyl)benzonitrile has played a role in the synthesis of pharmaceutical compounds. For instance, it was used in the synthesis of the androgen receptor antagonist MDV3100, demonstrating its utility in developing therapeutics (Li Zhi-yu, 2012).
3. Electrochemical Applications
This compound has also been applied in the field of electrochemistry. A study used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries, improving cyclic stability and enhancing battery performance (Huang et al., 2014).
4. Role in the Development of Imaging Agents
In nuclear medicine, 5-Methyl-2-(trifluoromethyl)benzonitrile derivatives have been explored as positron emission tomography (PET) imaging agents. This demonstrates its potential in medical diagnostics, particularly in imaging of specific receptor subtypes in the brain (Shimoda et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMSAHJSXOSVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590664 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886502-61-0 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886502-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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